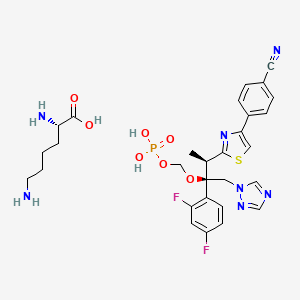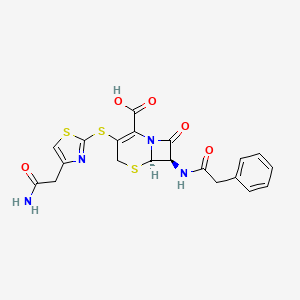
GB-88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GB-88 is a selective, oral non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). It inhibits PAR2-activated calcium ion release with an IC50 of 2 micromolar . This compound has shown significant anti-inflammatory properties and is both orally active and effective in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GB-88 is synthesized through a series of organic reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for yield and efficiency, with careful monitoring of reaction conditions and intermediate products .
Análisis De Reacciones Químicas
Types of Reactions
GB-88 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups on the aromatic rings or peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
Aplicaciones Científicas De Investigación
GB-88 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PAR2 in various chemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving PAR2.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving PAR2 activation.
Industry: Potential use in the development of new anti-inflammatory drugs and as a research tool in pharmaceutical development .
Mecanismo De Acción
GB-88 exerts its effects by selectively antagonizing PAR2. It inhibits the proinflammatory and pronociceptive actions of trypsin, cathepsin-S, and elastase, which are known to activate PAR2. By blocking PAR2 activation, this compound reduces inflammation and pain responses . The molecular targets and pathways involved include the inhibition of calcium ion release and downstream signaling cascades associated with PAR2 activation .
Comparación Con Compuestos Similares
Similar Compounds
2f-LIGRLO-NH2: A PAR2 agonist used in research to study PAR2 activation.
Trypsin: A protease that activates PAR2 and is used in various biochemical assays.
SLIGRL-NH2: Another PAR2 agonist with similar properties to 2f-LIGRLO-NH2 .
Uniqueness of GB-88
This compound is unique in its selective antagonism of PAR2, making it a valuable tool for studying the specific role of PAR2 in various biological processes. Unlike other compounds that may have broader effects, this compound provides targeted inhibition of PAR2, allowing for more precise investigations .
Propiedades
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDDCGUKZLQLN-MCOVPRHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
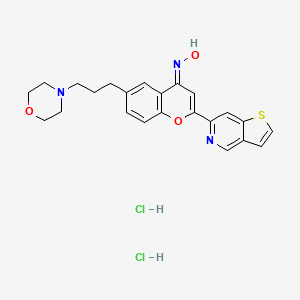
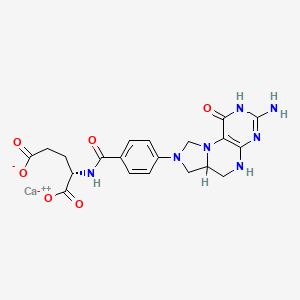

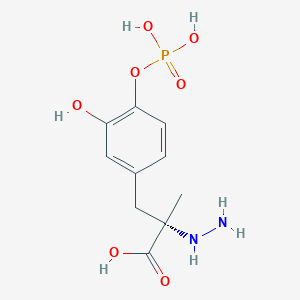

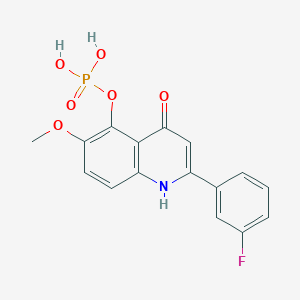
![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
